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molecular formula C8H4INO2 B8663737 3-Cyano-5-iodobenzoic acid

3-Cyano-5-iodobenzoic acid

Cat. No. B8663737
M. Wt: 273.03 g/mol
InChI Key: UECGTPRCZIRIFM-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

A solution of methyl-3-cyano-5-iodobenzoate (640 mg, 2.3 mmol) in tetrahydrofuran (8 mL) was treated with 0.5M LiOH (5.5 mL, 2.75 mmol) and methanol. The reaction mixture was heated at reflux for 1 hour. The solvent was concentrated in vacuo and the mixture treated with 1N HCl. The resulting white precipitate was filtered and the filtrate was extracted with dichloromethane. The residue and the extracted filtrate were combined and concentrated in vacuo to afford 590 mg (94%) of 3-cyano-5-iodobenzoic acid, as a white solid.
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[C:6]([C:11]#[N:12])[CH:5]=1.[Li+].[OH-].CO>O1CCCC1>[C:11]([C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([I:10])[CH:7]=1)[C:3]([OH:13])=[O:2])#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)I)C#N)=O
Name
Quantity
5.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the mixture treated with 1N HCl
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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